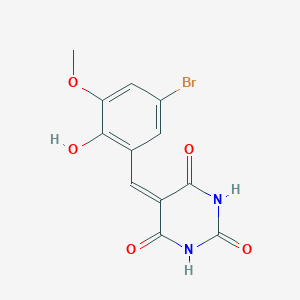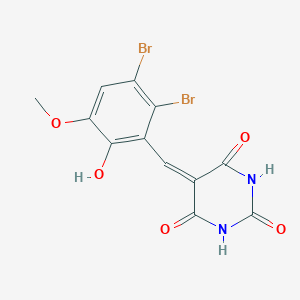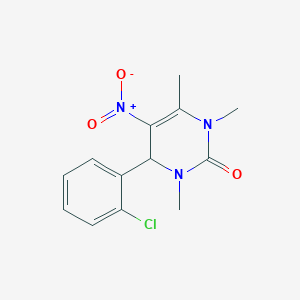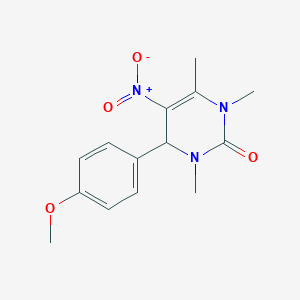![molecular formula C24H13N3O6S B413457 6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B413457.png)
6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes nitro and phenylsulfanyl groups attached to a benzo[de]isoquinoline core
Preparation Methods
The synthesis of 6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This process leads to the formation of derivatives that can be further functionalized to introduce the nitro and phenylsulfanyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including dyes and sensors.
Mechanism of Action
The mechanism of action of 6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The nitro and phenylsulfanyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through pathways involving electron transfer and the formation of reactive intermediates.
Comparison with Similar Compounds
6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
6-Nitro-2-(tetrahydro-furan-2-ylmethyl)-benzo[de]isoquinoline-1,3-dione: This compound has a different substituent at the 2-position, which affects its chemical properties and applications.
2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione: This precursor compound is used in the synthesis of various derivatives, including this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H13N3O6S |
|---|---|
Molecular Weight |
471.4g/mol |
IUPAC Name |
6-nitro-2-[4-(4-nitrophenyl)sulfanylphenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H13N3O6S/c28-23-19-3-1-2-18-21(27(32)33)13-12-20(22(18)19)24(29)25(23)14-4-8-16(9-5-14)34-17-10-6-15(7-11-17)26(30)31/h1-13H |
InChI Key |
UVDYHISLYOZULO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B413375.png)
![2-Ethoxy-4-nitro-6-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413377.png)
![5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B413380.png)
![[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B413381.png)


![(5E)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B413387.png)
![3-{2-Nitrophenyl}acrylaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413390.png)
![2-methoxy-4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B413391.png)
![1-({[2-(4-Ethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B413392.png)
![4-nitro-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide](/img/structure/B413393.png)
![3-Phenyl-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B413395.png)


